molecular formula C22H17N7O2 B11108566 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

Cat. No.: B11108566
M. Wt: 411.4 g/mol
InChI Key: GOIKVFPRWLRLKF-WYMPLXKRSA-N
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Description

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-BENZIMIDAZOL-1-YL]-N’-[(E)-1-NAPHTHYLMETHYLENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of benzimidazole, oxadiazole, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-BENZIMIDAZOL-1-YL]-N’-[(E)-1-NAPHTHYLMETHYLENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced by cyclization reactions involving hydrazides and nitriles or carboxylic acids.

    Formation of the Hydrazide Linkage: The hydrazide linkage is formed by reacting the benzimidazole-oxadiazole intermediate with hydrazine or its derivatives.

    Condensation with Naphthylmethylene: The final step involves the condensation of the hydrazide intermediate with a naphthylmethylene derivative under basic or acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-BENZIMIDAZOL-1-YL]-N’-[(E)-1-NAPHTHYLMETHYLENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxadiazole derivatives with higher oxidation states.

    Reduction: Formation of reduced benzimidazole or oxadiazole derivatives.

    Substitution: Formation of substituted benzimidazole or oxadiazole derivatives.

Scientific Research Applications

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-BENZIMIDAZOL-1-YL]-N’-[(E)-1-NAPHTHYLMETHYLENE]ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial, antiviral, or anticancer agent due to its unique structural features.

    Materials Science: Use in the development of novel materials with specific electronic, optical, or mechanical properties.

    Chemical Research:

Mechanism of Action

The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-BENZIMIDAZOL-1-YL]-N’-[(E)-1-NAPHTHYLMETHYLENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with DNA/RNA: Binding to nucleic acids and affecting their function.

    Modulating Receptor Activity: Interacting with cellular receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-BENZIMIDAZOL-1-YL]-N’-[(E)-1-NAPHTHYLMETHYLENE]ACETOHYDRAZIDE: Similar in structure but with different substituents on the benzimidazole or oxadiazole rings.

    Benzimidazole Derivatives: Compounds with similar benzimidazole cores but different functional groups.

    Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.

Uniqueness

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-BENZIMIDAZOL-1-YL]-N’-[(E)-1-NAPHTHYLMETHYLENE]ACETOHYDRAZIDE is unique due to its combination of benzimidazole, oxadiazole, and hydrazide functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C22H17N7O2

Molecular Weight

411.4 g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C22H17N7O2/c23-21-20(27-31-28-21)22-25-17-10-3-4-11-18(17)29(22)13-19(30)26-24-12-15-8-5-7-14-6-1-2-9-16(14)15/h1-12H,13H2,(H2,23,28)(H,26,30)/b24-12+

InChI Key

GOIKVFPRWLRLKF-WYMPLXKRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)CN3C4=CC=CC=C4N=C3C5=NON=C5N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)CN3C4=CC=CC=C4N=C3C5=NON=C5N

Origin of Product

United States

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